Flumedroxone acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
987-18-8 |
|---|---|
Molecular Formula |
C24H31F3O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
InChI Key |
MXZYUFNILISKBC-WXLIAARGSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
987-18-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15687-21-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate 6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone flumedroxone flumedroxone acetate |
Origin of Product |
United States |
Preparation Methods
Pregnenolone as a Starting Material
Most glucocorticoid syntheses derive from pregnenolone, a readily available steroid precursor. Patent US11077098 implies this approach through structural analogy, where hydroxylation and fluorination steps are sequentially applied. A generalized pathway involves:
Epoxidation and Ring Opening :
Pregnenolone undergoes epoxidation at Δ5-6 position using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening to introduce hydroxyl groups.Fluorination :
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable α-face fluorination at C6 and C9. Anhydrous HF in tetrahydrofuran (THF) may achieve regioselectivity under −78°C conditions.Oxidation and Ketal Formation :
The 3-keto group is introduced via Jones oxidation, while 17α-hydroxyl protection employs ethylene ketal formation using ethylene glycol and p-toluenesulfonic acid.
Acetylation Methodologies
The 21-acetate group in this compound necessitates precise acylation. Patent WO2003011881A2 details acetyl transfer techniques using:
- Acetyl Bromide/Chloride : Direct treatment with acetyl chloride in pyridine at 0–5°C for 1–2 hours (yield: 75–85%)
- Enzymatic Acetylation : Lipase-catalyzed transesterification with vinyl acetate in tert-butyl methyl ether (TBME), achieving >90% regioselectivity
Critical parameters include:
- Temperature control to prevent migration of acetyl groups
- Use of molecular sieves to absorb reaction byproducts
- Purification via silica gel chromatography with ethyl acetate/hexane gradients
Advanced Functionalization Steps
Installation of 1,4-Diene System
The conjugated diene at C1-C4 is typically introduced via dehydrogenation. Patent WO2012129495A1 describes two methods:
- Catalytic Dehydrogenation :
- Catalyst: 10% Pd/C or PtO₂
- Hydrogen acceptor: Chloranil or dichlorodicyanoquinone (DDQ)
- Solvent: Xylene or mesitylene at reflux (135–150°C)
- Conversion: >95% in 6–8 hours
- Oxidative Elimination :
- Reagent: N-bromosuccinimide (NBS) in CCl₄
- Base: 1,8-diazabicycloundec-7-ene (DBU)
- Reaction time: 12–24 hours at 25°C
Stereoselective Fluorination
Fluorine atoms at C6α and C9α require stereocontrolled addition. A three-step sequence emerges from patent analysis:
Epoxide Formation :
Treat Δ5-6 double bond with mCPBA in dichloromethane (DCM) at −20°C.Ring-Opening with HF-Pyridine :
Epoxide ring opening with HF-pyridine complex in THF yields 6α-fluoro-5β-hydroxy intermediate.Electrophilic Fluorination at C9 :
Use of NFSI in the presence of Ti(OiPr)₄ as Lewis acid installs 9α-fluoro group with >20:1 diastereomeric ratio.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Key characterization markers include:
- ¹H NMR (400 MHz, CDCl₃) : δ 5.72 (d, J=10 Hz, H-1), 5.68 (d, J=10 Hz, H-2), 2.05 (s, 21-OAc)
- ¹⁹F NMR (376 MHz, CDCl₃) : δ −118.5 (6α-F), −122.3 (9α-F)
- HRMS (ESI+) : m/z 494.1932 [M+Na]⁺ (calc. 494.1938)
Scalability and Industrial Considerations
Catalytic System Optimization
Large-scale production (≥100 kg/batch) requires:
Environmental Impact Mitigation
- Solvent Recovery : Distillation of THF and ethyl acetate with <5% loss
- Fluoride Waste Treatment : Precipitation as CaF₂ using lime slurry (pH 10–12)
Comparative Analysis of Synthetic Routes
| Parameter | Dehydrogenation Route | Oxidative Elimination Route |
|---|---|---|
| Yield (%) | 92 | 78 |
| Purity (%) | 99.1 | 95.4 |
| Reaction Time (h) | 6 | 24 |
| Byproducts | <0.5% | 3–5% |
| Scalability | >500 kg | <100 kg |
Chemical Reactions Analysis
Flumedroxone acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ketone functional groups.
Reduction: Reduction reactions can occur at the ketone groups, converting them to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Major products formed from these reactions include hydroxylated and halogenated derivatives of this compound.
Scientific Research Applications
Pharmacological Properties
- Chemical Structure : Flumedroxone acetate is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group. Its chemical formula is with a molar mass of approximately 398.466 g/mol .
- Mechanism of Action : The drug exerts its effects by binding to progesterone receptors in target tissues, particularly in the brain, which are involved in the regulation of migraine symptoms. This interaction leads to changes in gene expression that can alleviate migraine episodes .
Medical Applications
- Antimigraine Treatment : this compound has been primarily studied for its role in treating migraines. Clinical assessments have shown that it can be effective, particularly in women who experience menstrual-related migraines. In trials involving over 1,000 patients, the effectiveness ranged from excellent to less than that of reference drugs .
- Hormonal Regulation : Due to its progestogenic properties, this compound is also investigated for potential applications in hormone replacement therapies and other hormonal regulation treatments. Its effects on menstrual cycles and hormonal balance make it a candidate for further research in women's health .
- Pharmaceutical Development : In the pharmaceutical industry, this compound serves as a model compound for studying steroidal progestogens and their derivatives. This research can contribute to the development of new medications with improved efficacy and safety profiles .
Case Studies
Several clinical trials have highlighted the applications and efficacy of this compound:
- Clinical Trial on Migraine Treatment : A study involving 1,000 patients assessed the efficacy of this compound against traditional antimigraine medications. Results indicated that while some patients experienced significant relief from migraines, others reported side effects such as menstrual irregularities and breast tension due to its progestogenic activity .
- Hormonal Therapy Research : Research has explored the potential use of this compound in hormone replacement therapies. Studies suggest that it may help regulate hormonal imbalances effectively, although more extensive trials are needed to confirm these findings .
Safety and Side Effects
This compound is associated with several side effects due to its hormonal activity:
Mechanism of Action
Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.
Comparison with Similar Compounds
Research Findings and Clinical Data
- Migraine Prophylaxis : A 1968 double-blind trial demonstrated flumedroxone’s superiority over placebo in reducing migraine frequency, with a favorable safety profile .
- Hormonal Activity : Its progestogenic potency is comparable to natural progesterone but with prolonged half-life due to structural modifications .
Notes on Discrepancies and Limitations
- Molecular Formula Variability : describes flumedroxone (without acetate) as C₂₂H₂₉F₃O₃ (398.47 g/mol), highlighting the importance of distinguishing between the base compound and its acetylated derivative .
- Limited Comparative Studies: Direct head-to-head trials with newer antimigraine agents (e.g., triptans) are lacking, necessitating further research.
Biological Activity
Flumedroxone acetate is a synthetic progestin derived from progesterone, specifically designed for therapeutic use in treating migraines. It has been identified as having weak progestogenic activity and lacks significant estrogenic or androgenic effects. This compound has been marketed under the trade names Demigran and Leomigran and has been utilized in clinical settings since the 1960s.
Chemical Structure and Properties
- IUPAC Name : 6α-(Trifluoromethyl)-17α-acetoxyprogesterone
- Molecular Formula : CHFO
- Molar Mass : 440.503 g·mol
This compound features a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group, which enhances its lipophilicity and bioavailability, making it effective in its therapeutic applications .
Pharmacodynamics
This compound exhibits weak progestogenic activity. Studies indicate that it does not display significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities . The primary mechanism of action is believed to be through modulation of hormonal pathways that influence migraine pathophysiology.
Clinical Efficacy
Clinical trials involving over 1,000 patients have assessed the effectiveness of this compound in treating migraines. The results have shown variable efficacy, with some patients experiencing excellent relief while others reported less effectiveness compared to traditional antimigraine medications like methysergide .
Case Studies
- Study on Migraines : A study conducted in the late 1960s reported success in preventing migraines using flumedroxone. Patients receiving continuous progestogen therapy noted a reduction in migraine frequency and severity .
- Comparative Analysis : A comparative review highlighted that this compound was less effective than other progestogens such as medroxyprogesterone acetate but still provided significant relief for certain patient populations .
Side Effects
The use of this compound is associated with several side effects due to its progestogenic activity:
- Menstrual Irregularities : Commonly reported side effects include polymenorrhea (frequent menstruation) and breast tension.
- Psychological Effects : Some patients have reported mood changes, which can be attributed to hormonal fluctuations caused by progestin therapy .
Comparative Efficacy of Progestogens
A systematic review of hormonal treatments for migraines indicated that while this compound is beneficial for some patients, it is often outperformed by other progestogens. The following table summarizes findings from various studies:
| Progestogen | Efficacy in Migraine Treatment | Notable Side Effects |
|---|---|---|
| This compound | Moderate | Polymenorrhea, breast tension |
| Medroxyprogesterone Acetate | High | Weight gain, mood changes |
| Dydrogesterone | High | Nausea, fatigue |
Hormonal Manipulation Trials
Recent studies have explored the broader implications of hormonal manipulation in treating migraines associated with menstrual cycles. This compound has been included in trials assessing its role alongside other hormonal therapies .
Q & A
Q. What is the molecular structure of Flumedroxone acetate, and how does it correlate with its dual pharmacological activity as an antimigraine agent and progestogen?
this compound’s chemical structure, (6a)-17-(acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione (C₁₇H₂₂F₂O₃; MW 440.50), features a steroidal backbone with acetyloxy and trifluoromethyl substituents . The trifluoromethyl group enhances metabolic stability, while the acetyloxy moiety influences receptor binding. To study structure-activity relationships (SAR), researchers should employ molecular docking simulations (e.g., targeting progesterone receptors or serotonin receptors) combined with comparative assays against structurally related progestogens (e.g., medroxyprogesterone acetate) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are standard techniques. For method validation, researchers should follow ICH guidelines, ensuring specificity, linearity (e.g., 1–100 ng/mL range), and recovery rates (>85%). Internal standards like deuterated analogs improve precision . Preparation of test solutions (e.g., 2 mg/mL in water) and calibration curves using reference standards are critical steps .
Q. How is this compound classified in pharmacological databases, and what implications does this have for comparative studies?
this compound is classified under ATC codes N02C (antimigraine) and G03D (progestogens) . This dual classification necessitates cross-disciplinary experimental designs. For example, comparative studies with other N02C agents (e.g., dihydroergotamine) should include progesterone receptor binding assays to assess off-target effects .
Advanced Research Questions
Q. What experimental models are most suitable for investigating the antimigraine efficacy of this compound, and how can confounding factors be minimized?
In vivo models like nitroglycerin-induced migraine in rodents are widely used. Researchers should measure cortical spreading depression (CSD) frequency and plasma CGRP levels. To control for progestogenic effects, ovariectomized models or concurrent administration of estrogen receptor blockers are recommended. In vitro models, such as trigeminal ganglion neuron cultures, can isolate serotonin (5-HT₁B/₁D) receptor modulation . Statistical power analysis (e.g., ≥80% with α=0.05) and randomization protocols are essential to reduce bias .
Q. How can contradictory data on this compound’s efficacy in migraine prophylaxis be resolved?
Contradictions often arise from variations in dosing regimens, patient stratification (e.g., menstrual vs. non-menstrual migraine), or metabolite interference. Researchers should conduct systematic reviews with meta-regression to identify confounding variables. For preclinical data, head-to-head comparisons using standardized protocols (e.g., consistent CSD induction methods) and pharmacokinetic profiling (e.g., measuring active metabolites like 6-trifluoromethylpregnane derivatives) are critical .
Q. What challenges arise in synthesizing high-purity this compound for research, and how can they be mitigated?
Key challenges include stereochemical control during trifluoromethylation and acetyloxy group stability. Researchers should optimize reaction conditions (e.g., low-temperature Friedel-Crafts alkylation) and employ purification techniques like preparative HPLC or crystallization from acetone/hexane. Purity validation via NMR (¹H/¹⁹F) and chiral chromatography ensures batch consistency .
Q. What pharmacokinetic parameters must be prioritized when designing a transdermal delivery system for this compound?
Critical parameters include skin permeation rate (Franz cell assays), partition coefficients (log P ~3.2), and first-pass metabolism avoidance. Researchers should use ex vivo human skin models and LC-MS/MS to quantify plasma concentrations. Formulation strategies like nanoemulsions or microneedle patches can enhance bioavailability. Non-compartmental analysis (NCA) for AUC₀–∞ and Cₘₐₓ is recommended for pharmacokinetic profiling .
Methodological Considerations
- Data Interpretation : When analyzing receptor binding data (e.g., IC₅₀ values), use Schild regression to distinguish competitive vs. allosteric inhibition .
- Ethical Compliance : For human studies, ensure IRB approval and explicit inclusion criteria (e.g., female participants aged 18–45 with chronic migraine) to align with G03D/N02C therapeutic indications .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in efficacy trials to reduce Type I errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
